(5-Hydroxypyridin-2-yl)boronic acid
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Overview
Description
(5-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both hydroxyl and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Hydroxypyridin-2-yl)boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metalation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The boronic acid group can be reduced to form boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(5-Hydroxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Hydroxypyridin-2-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound.
Comparison with Similar Compounds
- (2-Hydroxypyridin-3-yl)boronic acid
- (6-Hydroxypyridin-3-yl)boronic acid
- (4-Hydroxypyridin-2-yl)boronic acid
Comparison: (5-Hydroxypyridin-2-yl)boronic acid is unique due to the specific positioning of the hydroxyl and boronic acid groups on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may exhibit different reactivity patterns in Suzuki-Miyaura coupling and other transformations .
Properties
Molecular Formula |
C5H6BNO3 |
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Molecular Weight |
138.92 g/mol |
IUPAC Name |
(5-hydroxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8-10H |
InChI Key |
DQAQBLYOFSTALL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)O)(O)O |
Origin of Product |
United States |
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